Ethyl 4-bromo-1-((4-methylphenyl)sulfonyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
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Overview
Description
Ethyl 4-bromo-1-((4-methylphenyl)sulfonyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate is a complex organic compound with a unique structure. It belongs to the class of benzazepine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1-((4-methylphenyl)sulfonyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors to form the benzazepine ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-((4-methylphenyl)sulfonyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Ethyl 4-bromo-1-((4-methylphenyl)sulfonyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-1-((4-methylphenyl)sulfonyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-1-((4-chlorophenyl)sulfonyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
- Ethyl 4-bromo-1-((4-fluorophenyl)sulfonyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
- Ethyl 4-bromo-1-((4-nitrophenyl)sulfonyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
Uniqueness
Ethyl 4-bromo-1-((4-methylphenyl)sulfonyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate is unique due to the presence of the 4-methylphenylsulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and may contribute to its potential therapeutic applications.
Properties
CAS No. |
19673-32-6 |
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Molecular Formula |
C20H20BrNO5S |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-5-oxo-2,3-dihydro-1-benzazepine-4-carboxylate |
InChI |
InChI=1S/C20H20BrNO5S/c1-3-27-19(24)20(21)12-13-22(17-7-5-4-6-16(17)18(20)23)28(25,26)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
KIDFJSYPWRQHNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(C2=CC=CC=C2C1=O)S(=O)(=O)C3=CC=C(C=C3)C)Br |
Origin of Product |
United States |
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